

"2-(Pyridin-2-ylamino)ethanol" solubility in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Pyridin-2-ylamino)ethanol

Cat. No.: B023244

[Get Quote](#)

Technical Guide: Solubility of 2-(Pyridin-2-ylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-ylamino)ethanol is a chemical compound of interest in various research and development sectors, including pharmaceuticals and materials science. An understanding of its solubility in different solvents is critical for its application in synthesis, formulation, and biological studies. This technical guide provides a summary of the available solubility information for **2-(Pyridin-2-ylamino)ethanol** and related compounds, along with a general experimental protocol for solubility determination.

Predicted Solubility Profile

Direct quantitative solubility data for **2-(Pyridin-2-ylamino)ethanol** is not readily available in published literature. However, by examining the solubility of structurally similar compounds, an inferred solubility profile can be established.

The molecular structure of **2-(Pyridin-2-ylamino)ethanol** contains both a polar hydroxyl (-OH) group and a pyridine ring, which can participate in hydrogen bonding. This suggests a propensity for solubility in polar solvents.

Table 1: Qualitative Solubility of Structurally Related Compounds

Compound Name	Structure	Solvent System	Reported Solubility
2-(2-pyridyl)ethanol	C ₇ H ₉ NO	Polar (e.g., Water, Alcohols)	Highly Soluble[1]
Non-Polar (e.g., Hexane)		Limited Solubility[1]	
2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide	C ₈ H ₁₂ N ₂ O·HBr	Polar (e.g., Methanol, Ethanol)	Soluble[2]
Pyridine	C ₅ H ₅ N	Water	Moderately Soluble
Organic (e.g., Ethanol, Ether, Chloroform)		Highly Soluble[3]	

Based on these related compounds, it is predicted that **2-(Pyridin-2-ylamino)ethanol** will exhibit good solubility in polar protic solvents such as water, ethanol, and methanol, and limited solubility in non-polar aprotic solvents like hexane.

Experimental Protocol for Solubility Determination

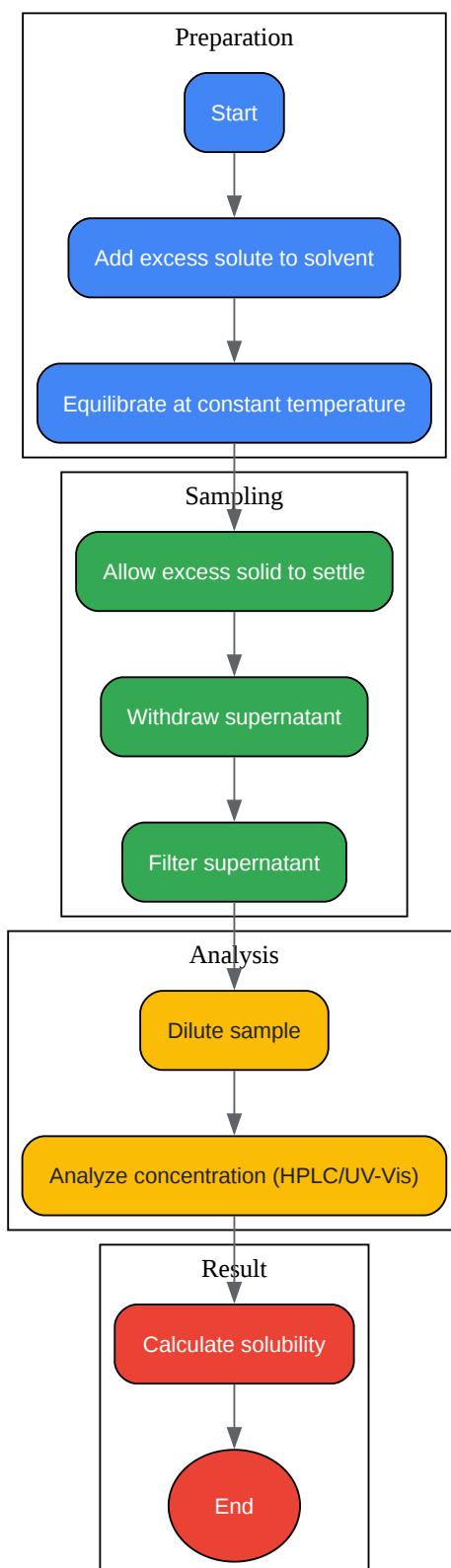
The following is a general experimental protocol for determining the solubility of a solid organic compound like **2-(Pyridin-2-ylamino)ethanol**. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials:

- **2-(Pyridin-2-ylamino)ethanol**
- Selected solvents (e.g., water, ethanol, methanol, acetone, hexane)
- Analytical balance
- Vials with screw caps

- Constant temperature bath or shaker
- Syringe filters (e.g., 0.45 µm PTFE or nylon)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure:


- Preparation of Saturated Solutions:
 - Add an excess amount of **2-(Pyridin-2-ylamino)ethanol** to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
 - Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.
- Analysis:
 - Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

- Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of **2-(Pyridin-2-ylamino)ethanol**.
- Calculation of Solubility:
 - Calculate the solubility using the following formula:

Solubility (g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. ["2-(Pyridin-2-ylamino)ethanol" solubility in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023244#2-pyridin-2-ylamino-ethanol-solubility-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com